6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid
Overview
Description
6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 796090-24-9. It has a molecular weight of 225.55 and its IUPAC name is 6-chloro-3-(trifluoromethyl)-2-pyridinecarboxylic acid .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives have been synthesized and applied in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives involves various methods, including liquid-phase conditions and vapor-phase reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3ClF3NO2/c8-4-2-1-3 (7 (9,10)11)5 (12-4)6 (13)14/h1-2H, (H,13,14) and the InChI key is RZVKZFMJRHANIF-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of TFMP derivatives involves various chemical reactions. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase reactions are also involved .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It is colorless to off-white . More specific physical and chemical properties may require further experimental analysis.Scientific Research Applications
Synthesis and Functionalization
6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid plays a significant role in the synthesis of various chemical compounds. Its properties allow for regioexhaustive functionalization, a process essential in creating structurally diverse molecules. For instance, its conversion into different carboxylic acids is achieved through various organometallic methods, such as site-discriminating deprotonation and regio-divergent iodine migration (Cottet & Schlosser, 2004), (Schlosser & Marull, 2003). This adaptability in synthesis highlights its importance in chemical research, particularly in creating compounds with specific functional groups.
Crystal Structure and Physical Properties
The crystal structure of compounds containing 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid has been a subject of study. For example, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a derivative, was found to exhibit a water-bridged hydrogen-bonding network. This network involves interactions between water molecules, pyridine nitrogen atoms, and carbonyl oxygen atoms, demonstrating the compound's potential in forming complex molecular structures (Ye & Tanski, 2020).
Applications in Luminescence and Catalysis
A study on a Nd3+-doped organic complex featuring 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid revealed its potential in luminescent applications. The compound showed high fluorescent quantum efficiency and significant stimulated emission cross-section, indicating its utility in fluorescence-based applications (Ye et al., 2013). Additionally, certain coordination polymers based on carboxylic acid ligands including derivatives of 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid have been reported to exhibit improved catalytic activity and photoluminescence properties (Wang et al., 2016), highlighting its potential in catalysis and material science.
Insecticidal and Antimicrobial Properties
The compound has shown relevance in the field of agriculture and medicine. It is used as an intermediate in the synthesis of tefluthrin, an insecticide, indicating its potential in pest control applications (Liu et al., 2006). Moreover, the antimicrobial activities of 2-chloro-6-(trifluoromethyl)pyridine, a related compound, have been investigated, suggesting its possible use in developing new antimicrobial agents (Evecen et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-2-1-3(7(9,10)11)5(12-4)6(13)14/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVKZFMJRHANIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461638 | |
Record name | 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid | |
CAS RN |
796090-24-9 | |
Record name | 6-Chloro-3-(trifluoromethyl)-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=796090-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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